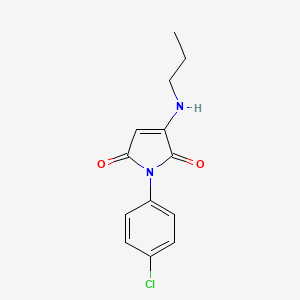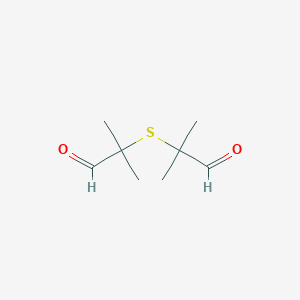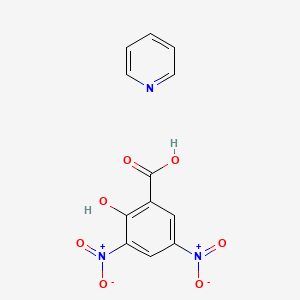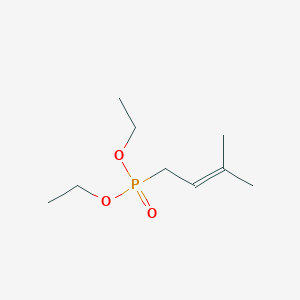
Diethyl (3-methylbut-2-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-methylbut-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H19O3P. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is known for its role in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3-methylbut-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-methylbut-2-en-1-ol under acidic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-methylbut-2-en-1-ol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-methylbut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Diethyl (3-methylbut-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diethyl (3-methylbut-2-en-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (3-buten-1-yl)phosphonate: Similar in structure but with a different alkyl group.
Diethyl (2-methylbut-2-en-1-yl)phosphonate: Another structural isomer with different positioning of the methyl group.
Uniqueness
Diethyl (3-methylbut-2-en-1-yl)phosphonate is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where other phosphonates may not be as effective .
Propriétés
Numéro CAS |
51795-72-3 |
|---|---|
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C9H19O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
ROHAZABGEKHYAR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


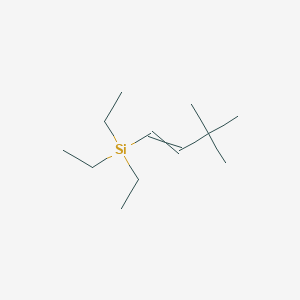
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
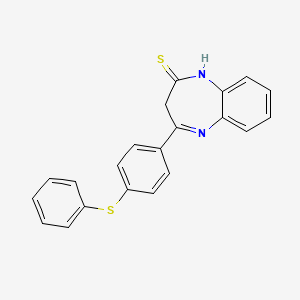
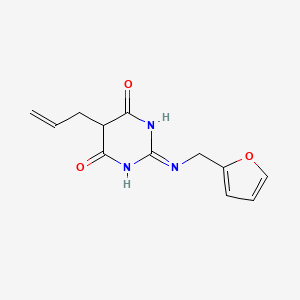
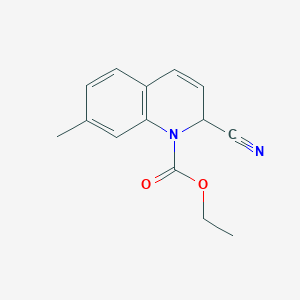


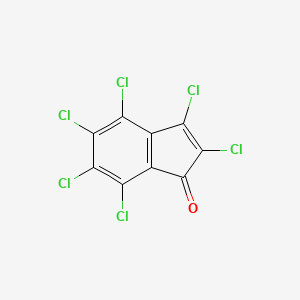

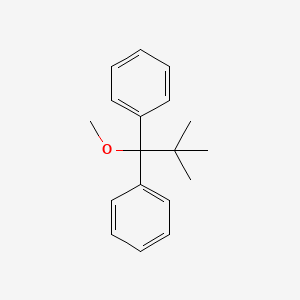
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
